

# A Comparative Analysis of LY3537982 and TNO155 in KRAS-Mutant Cancers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | SHP2 inhibitor LY6 |           |
| Cat. No.:            | B11934237          | Get Quote |

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two promising targeted therapies, LY3537982 (LY6) and TNO155, in the treatment of KRAS-mutant cancers. This analysis is based on publicly available preclinical and clinical data.

The discovery of small molecules targeting the previously "undruggable" KRAS oncogene has ushered in a new era of precision oncology. Among the most prevalent mutations is KRAS G12C, a key driver in a significant subset of non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and other solid tumors.[1] This guide focuses on two distinct therapeutic strategies against KRAS-mutant cancers: the direct inhibition of the KRAS G12C mutant protein by LY3537982, and the indirect modulation of RAS signaling through SHP2 inhibition by TNO155.

#### **Mechanism of Action**

LY3537982 (LY6): A Direct KRAS G12C Inhibitor

LY3537982 is a potent and highly selective oral inhibitor that covalently binds to the cysteine residue of the KRAS G12C mutant protein.[1][2] This irreversible binding locks the KRAS protein in its inactive, GDP-bound state, thereby inhibiting downstream signaling through the MAPK pathway and suppressing tumor cell growth.[2][3] Preclinical studies have demonstrated its high potency, with a cellular IC50 of 3.35 nM for inhibiting KRAS G12C.[2][4]

TNO155: An Allosteric SHP2 Inhibitor



TNO155 is a first-in-class, orally bioavailable, allosteric inhibitor of the SHP2 protein (Src homology region 2 domain-containing phosphatase-2).[5] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the activation of the RAS-MAPK signaling pathway downstream of receptor tyrosine kinases (RTKs).[6] By inhibiting SHP2, TNO155 prevents the dephosphorylation of key signaling molecules, leading to the suppression of RAS activation and downstream signaling. This mechanism of action is not restricted to a specific KRAS mutation and has the potential to be effective in a broader range of KRAS-mutant tumors.[7][8] TNO155 has shown synergistic effects when combined with direct KRAS G12C inhibitors by preventing the feedback reactivation of wild-type RAS isoforms.[7]

## **Preclinical Efficacy**

Preclinical studies have demonstrated the anti-tumor activity of both LY3537982 and TNO155.

LY3537982 has shown potent and selective inhibition of KRAS G12C mutant cell lines and dose-dependent tumor growth inhibition in patient-derived xenograft (PDX) models of NSCLC, ranging from significant tumor growth inhibition to complete regression.[2][4] Combination studies in preclinical models have also shown robust tumor regression when LY3537982 is combined with other agents.[2]

TNO155 has demonstrated efficacy in combination with various targeted therapies. In KRAS G12C cancer cells, TNO155 effectively blocked the feedback activation of wild-type RAS induced by KRAS G12C inhibitors, leading to enhanced efficacy.[7] It has also shown synergistic effects with BRAF and MEK inhibitors in BRAF V600E colorectal cancer models and combination benefits with CDK4/6 inhibitors in lung and colorectal cancer PDX models.[7]



| Parameter                         | LY3537982                                                                             | TNO155                                                                      | Reference |
|-----------------------------------|---------------------------------------------------------------------------------------|-----------------------------------------------------------------------------|-----------|
| Cellular IC50 (KRAS<br>G12C)      | 3.35 nM                                                                               | Not Applicable (SHP2 inhibitor)                                             | [2][4]    |
| In Vivo Efficacy<br>(Monotherapy) | Dose-dependent<br>tumor growth<br>inhibition and<br>regression in NSCLC<br>PDX models | Limited monotherapy<br>efficacy in some<br>KRAS G12-mutant<br>tumors        | [2][9]    |
| In Vivo Efficacy<br>(Combination) | Robust tumor regression with other agents in NSCLC xenografts                         | Enhanced efficacy<br>with KRAS G12C,<br>BRAF, MEK, and<br>CDK4/6 inhibitors | [2][7]    |

## **Clinical Efficacy**

Clinical trial data for both LY3537982 and TNO155 have shown promising, albeit early, results in patients with KRAS-mutant cancers.

LY3537982 (from the LOXO-RAS-20001 study)

The phase 1 LOXO-RAS-20001 study evaluated LY3537982 as a monotherapy and in combination.[1][10]

Monotherapy Data:



| Cancer Type           | Patient<br>Population        | Overall<br>Response Rate<br>(ORR) | Disease Control<br>Rate (DCR) | Reference |
|-----------------------|------------------------------|-----------------------------------|-------------------------------|-----------|
| NSCLC                 | KRAS G12C<br>inhibitor-naïve | 38%                               | 88%                           | [1][10]   |
| NSCLC                 | Prior KRAS<br>G12C inhibitor | 7%                                | 64%                           | [1][10]   |
| Colorectal<br>Cancer  | -                            | 10%                               | 90%                           | [1][10]   |
| Pancreatic<br>Cancer  | -                            | 42%                               | 92%                           | [1][10]   |
| Other Solid<br>Tumors | -                            | 52%                               | 95%                           | [1][10]   |

#### Combination Therapy Data:

| Cancer Type          | Combination        | Patient<br>Population     | Overall<br>Response Rate<br>(ORR) | Reference |
|----------------------|--------------------|---------------------------|-----------------------------------|-----------|
| NSCLC                | +<br>Pembrolizumab | KRAS G12C inhibitor-naïve | 78%                               | [1]       |
| Colorectal<br>Cancer | + Cetuximab        | -                         | 45%                               | [10]      |

#### TNO155 (from various clinical trials)

TNO155 has been evaluated as a monotherapy and in combination with other targeted agents.

#### Monotherapy Data:

Initial clinical data for TNO155 monotherapy in a phase I study showed sensitivity in some KRAS G12-mutant tumors, particularly KRAS G12C-mutant NSCLC, but no partial responses



were observed.[9]

Combination Therapy Data:

The KontRASt-01 trial is evaluating TNO155 in combination with the KRAS G12C inhibitor JDQ433.

| Cancer Type | Combination | Patient<br>Population           | Overall<br>Response<br>Rate (ORR) | Disease<br>Control Rate<br>(DCR) | Reference |
|-------------|-------------|---------------------------------|-----------------------------------|----------------------------------|-----------|
| NSCLC       | + JDQ433    | Prior KRAS<br>G12C<br>inhibitor | 33.3%                             | 66.7%                            | [11]      |

## **Experimental Protocols**

Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.

## **Cell Viability Assay (for LY3537982)**

- Cell Lines: A panel of cancer cell lines with KRAS G12C mutations, non-G12C KRAS mutations, and wild-type KRAS.
- Treatment: Cells are treated with increasing concentrations of LY3537982 for a specified period (e.g., 72 hours).
- Readout: Cell viability is assessed using a commercially available assay, such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
- Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the doseresponse data to a four-parameter logistic curve.

## In Vivo Tumor Growth Inhibition Study (for LY3537982)



- Animal Model: Immunocompromised mice (e.g., nude mice) are subcutaneously implanted with patient-derived xenograft (PDX) tumors harboring the KRAS G12C mutation.
- Treatment: Once tumors reach a specified volume, mice are randomized to receive vehicle control or LY3537982 at various doses and schedules (e.g., once or twice daily oral administration).
- Measurements: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
  Body weight is also monitored as an indicator of toxicity.
- Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.[2]

## **Immunoblotting (for TNO155)**

- Objective: To assess the effect of TNO155 on downstream signaling pathways.
- Procedure: KRAS G12C mutant cancer cells are pre-treated with DMSO or TNO155, followed by treatment with a KRAS G12C inhibitor. Cell lysates are then collected at various time points.
- Analysis: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against key signaling proteins such as phosphorylated ERK (p-ERK) and total ERK to assess the inhibition of the MAPK pathway.[7][12]

## **Signaling Pathways and Experimental Workflows**

To visualize the complex biological processes and experimental designs, the following diagrams are provided in the DOT language for Graphviz.





#### Click to download full resolution via product page

Caption: Simplified KRAS signaling pathway and points of intervention for LY3537982 and TNO155.





Click to download full resolution via product page

Caption: General experimental workflow for preclinical evaluation of targeted cancer therapies.

### Conclusion

LY3537982 and TNO155 represent two distinct and promising approaches for the treatment of KRAS-mutant cancers. LY3537982, as a direct and highly potent KRAS G12C inhibitor, has demonstrated significant clinical activity, particularly in NSCLC. TNO155, through its indirect mechanism of SHP2 inhibition, offers the potential for broader applicability across different KRAS mutations and shows strong synergistic potential when combined with other targeted therapies. The choice between these agents and their optimal use, whether as monotherapies



or in combination, will depend on the specific cancer type, the mutational context, and the results of ongoing and future clinical trials. This guide provides a foundational comparison to aid researchers and clinicians in navigating this rapidly evolving therapeutic landscape.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. onclive.com [onclive.com]
- 2. | BioWorld [bioworld.com]
- 3. Selective KRAS G12C inhibitors in non-small cell lung cancer: chemistry, concurrent pathway alterations, and clinical outcomes PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. drughunter.com [drughunter.com]
- 6. tno155 My Cancer Genome [mycancergenome.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. Expanding the Reach of Precision Oncology by Drugging All KRAS Mutants PMC [pmc.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. onclive.com [onclive.com]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Analysis of LY3537982 and TNO155 in KRAS-Mutant Cancers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11934237#comparing-the-efficacy-of-ly6-and-tno155-in-kras-mutant-cancers]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com